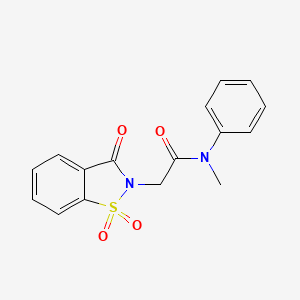

N-methyl-N-phenyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

Description

N-Methyl-N-phenyl-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a benzothiazole-trioxo core linked to a methyl-substituted phenyl group. Its synthesis typically involves coupling reactions between substituted benzothiazole precursors and acetamide derivatives under catalytic conditions .

Properties

IUPAC Name |

N-methyl-N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c1-17(12-7-3-2-4-8-12)15(19)11-18-16(20)13-9-5-6-10-14(13)23(18,21)22/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOSFKNVPHBIAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide typically involves the condensation of N-methyl-1,2-phenylenediamine with carbon disulfide, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the benzothiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazole derivatives, which can have different biological activities and properties .

Scientific Research Applications

N-methyl-N-phenyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antiviral properties.

Medicine: Investigated for its potential as an anticancer agent and its ability to modulate biological pathways.

Industry: Used in the development of new materials and as a precursor for various chemical processes

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and modulate receptor activities, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is known to interact with proteins involved in cell signaling and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substitutions

N-(4-Hydroxyphenyl)-2-(1,1,3-Trioxo-2,3-Dihydro-1,2-Benzothiazol-2-yl)Acetamide (SCP-1)

- Structural Difference : The phenyl group is substituted with a hydroxyl group at the para position instead of a methyl group.

- Physicochemical Properties: Exhibits strong hydrogen bonding (N–H⋯O and O–H⋯O) and π-π stacking interactions (3.93 Å distance), enhancing crystallinity and stability . Shorter elimination half-life compared to acetaminophen, suggesting faster metabolic clearance .

- Biological Activity : Retains analgesic efficacy with reduced hepatotoxicity, attributed to the electron-withdrawing benzothiazole-trioxo group .

N-(2-Ethylphenyl)-2-(1,1,3-Trioxo-1,2-Benzothiazol-2-yl)Acetamide

- Structural Difference : An ethyl group replaces the methyl substituent on the phenyl ring.

- Applications : Used in pharmacological screens for antimicrobial and anticancer activities .

N-(Furan-2-ylmethyl)-4-[(1,1,3-Trioxo-2,3-Dihydro-1λ⁶,2-Benzothiazol-2-yl)Methyl]Benzamide (Compound 20)

Substituent Effects on Pharmacokinetics and Bioactivity

Crystallographic and Stability Insights

Therapeutic Potential and Limitations

- Target Compound : Balances solubility (via acetamide) and activity (via benzothiazole-trioxo), but may require optimization for metabolic stability .

- SCP-1 : Superior safety profile but shorter duration of action, limiting clinical utility .

- Saccharin Derivatives (e.g., Compound 20) : Specialized for inflammation but lack broad analgesic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.